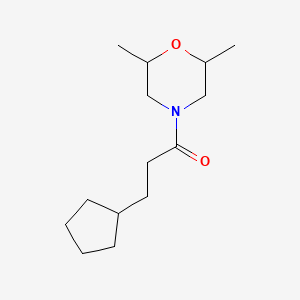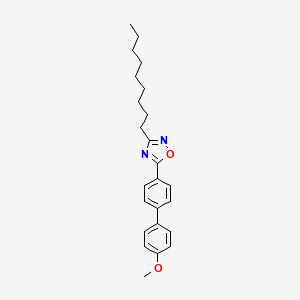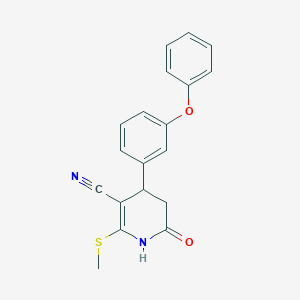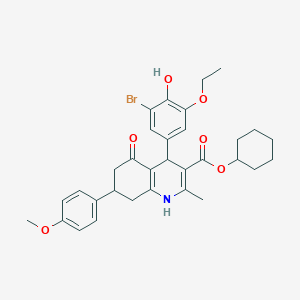![molecular formula C18H22N2OS B5039847 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5039847.png)
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
作用机制
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine works by inhibiting the activity of specific enzymes known as kinases, which play a key role in the growth and survival of cancer cells. Specifically, this compound targets several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TEC).
Biochemical and Physiological Effects
The inhibition of these kinases by this compound leads to a decrease in the activation of downstream signaling pathways that are involved in cancer cell growth and survival. This results in the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to modulate the activity of immune cells, such as T-cells and natural killer cells, which can enhance the immune response against cancer cells.
实验室实验的优点和局限性
One of the advantages of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine is its specificity for certain kinases, which reduces the likelihood of off-target effects and toxicity. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, meaning that it is well-absorbed and distributed throughout the body. However, one limitation of this compound is its potential to cause adverse effects on the immune system, which may limit its use in certain patient populations.
未来方向
There are several future directions for research on 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine. One area of interest is the development of combination therapies that incorporate this compound with other cancer treatments, such as immunotherapy or targeted therapy. Another area of research is the identification of biomarkers that can predict response to this compound, which could help to personalize treatment for individual patients. Finally, ongoing clinical trials will help to determine the safety and efficacy of this compound in various types of cancer, and may lead to its approval for use in clinical practice.
合成方法
The synthesis of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine involves several steps, including the reaction of 4,5-dimethylthiophene-2-carboxylic acid with 2-methylphenylhydrazine to form the corresponding hydrazide. This is followed by the reaction of the hydrazide with piperazine and the subsequent addition of a thienylcarbonyl group to form the final product.
科学研究应用
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine has been extensively studied in preclinical models of cancer, including multiple myeloma, lymphoma, and leukemia. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
(4,5-dimethylthiophen-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-6-4-5-7-17(13)19-8-10-20(11-9-19)18(21)16-12-22-15(3)14(16)2/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJIXTZMRRFFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![diphenylmethanone O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B5039769.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-indanecarboxamide](/img/structure/B5039770.png)






![N-methyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5039822.png)

![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis[2-(2-thienyl)acetamide]](/img/structure/B5039840.png)
![ethyl 5-acetyl-2-[(4-butoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5039844.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B5039853.png)

